6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that features an indole moiety fused with a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of 3-(cyanoacetyl)-indole with an arylaldehyde and urea in the presence of a catalyst such as thiazolium anions . The reaction is carried out in a solvent like PEG-400 under controlled temperature conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains . The exact pathways depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative used in similar synthetic applications.
2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Shares a similar tetrahydropyrimidine core.
1H-indole-2-carboxylate derivatives: Known for their antiviral and anticancer activities.
Uniqueness
6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combined indole and tetrahydropyrimidine structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8N4OS |
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Molecular Weight |
268.30 g/mol |
IUPAC Name |
6-(1H-indol-3-yl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H8N4OS/c14-5-8-11(16-13(19)17-12(8)18)9-6-15-10-4-2-1-3-7(9)10/h1-4,6,15H,(H2,16,17,18,19) |
InChI Key |
CQNUSZOZYPAWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC(=S)N3)C#N |
Origin of Product |
United States |
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